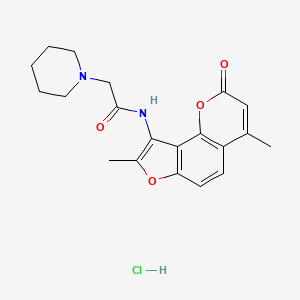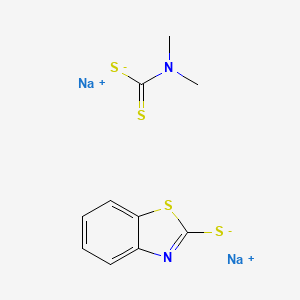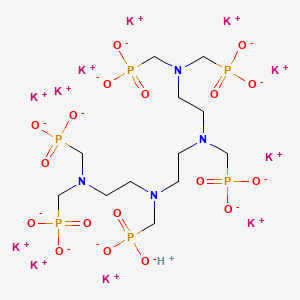
Undecapotassium hydrogen (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecapotassium hydrogen (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is a complex organophosphorus compound with the molecular formula C₁₂H₂₄K₁₁N₄O₁₈P₆. It is known for its high molecular weight of 1128.26 g/mol and its unique structure, which includes multiple phosphonate groups. This compound is primarily used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undecapotassium hydrogen (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethane-1,2-diamine with phosphonomethylating agents under controlled conditions. The reaction is carried out in an aqueous medium, and potassium hydroxide is used to neutralize the reaction mixture, resulting in the formation of the undecapotassium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The process ensures high yield and purity of the final product. The reaction mixture is subjected to filtration and purification steps to remove any impurities and obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Undecapotassium hydrogen (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphonate groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphonate groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives, while reduction reactions can produce phosphine derivatives .
Applications De Recherche Scientifique
Undecapotassium hydrogen (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and in the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and metal ion chelation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mécanisme D'action
The mechanism of action of undecapotassium hydrogen (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions and inhibit specific enzymes. The compound binds to metal ions through its phosphonate groups, forming stable complexes. This chelation process can inhibit the activity of metalloenzymes, thereby affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in similar applications.
Diethylenetriaminepentaacetic acid (DTPA): A compound with multiple phosphonate groups, similar to undecapotassium hydrogen (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate.
Uniqueness
This compound is unique due to its high potassium content and the presence of multiple phosphonate groups, which enhance its chelating ability and stability in various chemical environments .
Propriétés
Numéro CAS |
94023-05-9 |
|---|---|
Formule moléculaire |
C12H25K11N4O18P6 |
Poids moléculaire |
1129.27 g/mol |
Nom IUPAC |
undecapotassium;N,N'-bis[2-[bis(phosphonatomethyl)amino]ethyl]-N,N'-bis(phosphonatomethyl)ethane-1,2-diamine;hydron |
InChI |
InChI=1S/C12H36N4O18P6.11K/c17-35(18,19)7-13(3-5-15(9-37(23,24)25)10-38(26,27)28)1-2-14(8-36(20,21)22)4-6-16(11-39(29,30)31)12-40(32,33)34;;;;;;;;;;;/h1-12H2,(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34);;;;;;;;;;;/q;11*+1/p-11 |
Clé InChI |
MIRWYEKUXFEWBB-UHFFFAOYSA-C |
SMILES canonique |
[H+].C(CN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


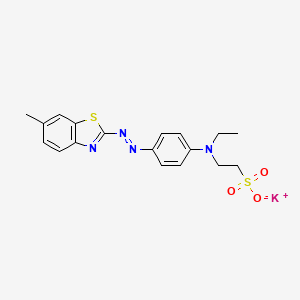
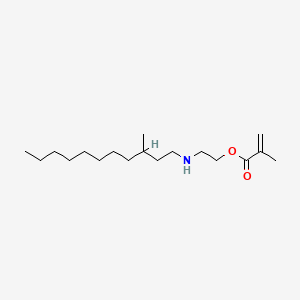
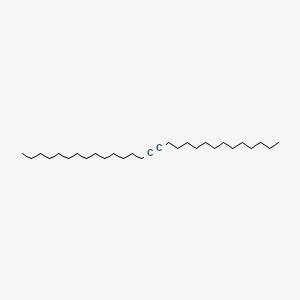
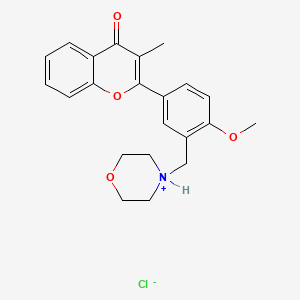
![Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13772125.png)

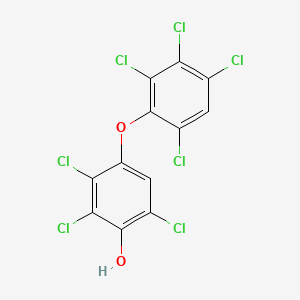
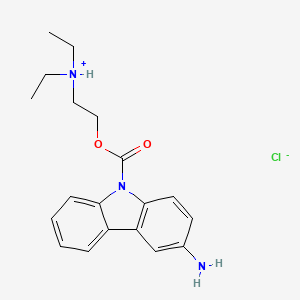


![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
